molecular formula C8H18O4S B1214819 2-Ethylhexyl hydrogen sulfate CAS No. 72214-01-8

2-Ethylhexyl hydrogen sulfate

Cat. No.: B1214819
CAS No.: 72214-01-8
M. Wt: 210.29 g/mol
InChI Key: MHGOKSLTIUHUBF-UHFFFAOYSA-N
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Description

2-Ethylhexyl hydrogen sulfate, also known as sulfuric acid mono(2-ethylhexyl) ester, is an organic compound with the molecular formula C8H18O4S. It is commonly used as a surfactant in various industrial and household applications due to its excellent emulsifying, wetting, and dispersing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl hydrogen sulfate is typically synthesized through the sulfation of 2-ethylhexanol. The reaction involves the addition of sulfur trioxide (SO3) to 2-ethylhexanol, followed by neutralization with a base such as sodium hydroxide to produce the sodium salt of this compound.

Industrial Production Methods: In industrial settings, the sulfation process is often carried out in a continuous reactor, such as a falling film reactor. The reaction conditions usually involve maintaining a temperature range of 30-60°C to ensure optimal reaction rates and product stability . The resulting product is then neutralized and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl hydrogen sulfate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 2-ethylhexanol and sulfuric acid.

    Oxidation: It can be oxidized to produce corresponding sulfonic acids.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically performed under acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed:

    Hydrolysis: 2-Ethylhexanol and sulfuric acid.

    Oxidation: 2-Ethylhexyl sulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl hydrogen sulfate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.

    Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl hydrogen sulfate is its ability to reduce surface tension, thereby enhancing the mixing and solubilization of hydrophobic compounds in aqueous solutions. It interacts with lipid bilayers, disrupting cell membranes and facilitating the release of intracellular contents. This property is particularly useful in biological and industrial applications where emulsification and dispersion are required.

Comparison with Similar Compounds

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar emulsifying properties but a different alkyl chain length.

    Sodium lauryl ether sulfate (SLES): Similar in function but contains ethoxylate groups, making it less irritating to the skin.

Uniqueness: 2-Ethylhexyl hydrogen sulfate is unique due to its branched alkyl chain, which provides distinct emulsifying and wetting properties compared to linear alkyl sulfates. This branching can lead to different interactions with substrates and surfaces, making it suitable for specific applications where other surfactants may not perform as effectively.

Properties

CAS No.

72214-01-8

Molecular Formula

C8H18O4S

Molecular Weight

210.29 g/mol

IUPAC Name

2-ethylhexyl hydrogen sulfate

InChI

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)

InChI Key

MHGOKSLTIUHUBF-UHFFFAOYSA-N

SMILES

CCCCC(CC)COS(=O)(=O)O

Canonical SMILES

CCCCC(CC)COS(=O)(=O)O

Key on ui other cas no.

72214-01-8
126-92-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

This mixture is neutralized with aqueous 8% sodium hydroxide solution, with a molar ratio of sodium hydroxide to all of the acidic species of 1.05. After separation of the two phases obtained, verification is made that the organic phase is free of AA and of 2-ethylhexyl sulphate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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